molecular formula C24H16ClF2N5O3S B2463410 3-chloro-4-fluoro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide CAS No. 1110979-00-4

3-chloro-4-fluoro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide

Cat. No.: B2463410
CAS No.: 1110979-00-4
M. Wt: 527.93
InChI Key: HDHNERWKKJLPKX-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H16ClF2N5O3S and its molecular weight is 527.93. The purity is usually 95%.
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Scientific Research Applications

  • Biochemical Inhibition Applications :

    • N-(4-phenylthiazol-2-yl)benzenesulfonamides, which share a similar structure, have been studied as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrated high-affinity inhibition of this enzyme in vitro, which could be significant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
  • Photodynamic Therapy Applications :

    • A zinc phthalocyanine substituted with a benzenesulfonamide derivative containing Schiff base was synthesized and characterized. This compound exhibited significant photodynamic therapy applications due to its high singlet oxygen quantum yield, making it a potential candidate for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Antibacterial Activity :

    • Various benzenesulfonamide derivatives have been synthesized and shown to possess antibacterial activity. For example, certain compounds in this family have demonstrated significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).
  • Anticancer Activity :

    • Benzenesulfonamide derivatives have been explored for their potential antitumor properties. Some of these compounds showed significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer (Tomorowicz et al., 2020).
  • COX-2 Inhibition for Inflammation and Pain Relief :

    • A series of 1,5-diarylimidazoles, which share a structural resemblance, were developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds were evaluated for their pharmacological activity, demonstrating potential in inflammation and pain relief applications (Almansa et al., 2003).
  • Corrosion Inhibition :

    • Certain derivatives of 1,3,4-oxadiazoles, which are structurally related to the chemical , have been studied for their corrosion inhibition properties. These compounds showed efficacy in protecting mild steel from corrosion in acidic environments (Ammal, Prajila, & Joseph, 2018).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N5O3S/c25-20-11-19(8-9-21(20)27)36(33,34)31-18-6-4-15(5-7-18)12-32-13-22(28-14-32)24-29-23(30-35-24)16-2-1-3-17(26)10-16/h1-11,13-14,31H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHNERWKKJLPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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